N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide
Brand Name: Vulcanchem
CAS No.: 2250243-57-1
VCID: VC17139782
InChI: InChI=1S/C23H32N2O2S/c1-3-8-22(26)25(20-9-5-4-6-10-20)23(19-27-2)13-16-24(17-14-23)15-12-21-11-7-18-28-21/h4-7,9-11,18H,3,8,12-17,19H2,1-2H3
SMILES:
Molecular Formula: C23H32N2O2S
Molecular Weight: 400.6 g/mol

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide

CAS No.: 2250243-57-1

Cat. No.: VC17139782

Molecular Formula: C23H32N2O2S

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide - 2250243-57-1

Specification

CAS No. 2250243-57-1
Molecular Formula C23H32N2O2S
Molecular Weight 400.6 g/mol
IUPAC Name N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide
Standard InChI InChI=1S/C23H32N2O2S/c1-3-8-22(26)25(20-9-5-4-6-10-20)23(19-27-2)13-16-24(17-14-23)15-12-21-11-7-18-28-21/h4-7,9-11,18H,3,8,12-17,19H2,1-2H3
Standard InChI Key IOYOEAWKYFRZLJ-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 4-position with a methoxymethyl group (CH2OCH3\text{CH}_2\text{OCH}_3) and a phenylbutanamide moiety (N-phenylbutanamide\text{N-phenylbutanamide}). A 2-thiophen-2-ylethyl chain is attached to the piperidine nitrogen, introducing heterocyclic aromaticity via the thiophene ring . The three-dimensional conformation of the molecule is critical for receptor binding, as the spatial arrangement of the methoxymethyl and thiophenylethyl groups influences interactions with opioid receptor subpockets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H32N2O2S\text{C}_{23}\text{H}_{32}\text{N}_2\text{O}_2\text{S}
Molecular Weight400.6 g/mol
CAS Number2250243-57-1
Parent CompoundSufentanil (CID 41693)
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing Processes

Key Synthetic Pathways

The synthesis of N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide involves three primary steps:

  • Piperidine Core Formation: 4-(Phenylamino)-4-(methoxymethyl)piperidine is synthesized via reductive amination, using formaldehyde and methylamine derivatives .

  • Alkylation: The piperidine nitrogen is alkylated with 2-(2-thienyl)ethyl methanesulfonate in dichloromethane at 60–80°C .

  • Acylation: The intermediate is reacted with butyryl chloride or butyric anhydride to introduce the phenylbutanamide group.

Optimization Challenges

Yields are highly dependent on reaction conditions. For instance, alkylation in polar aprotic solvents like dimethylformamide (DMF) improves selectivity by minimizing side reactions . Purification via alcohol-based crystallization enhances product purity to >95% .

Mechanism of Action and Pharmacodynamics

Opioid Receptor Agonism

The compound binds to μ-opioid receptors (MOR) with high affinity, inhibiting adenylate cyclase and reducing cAMP levels. This action hyperpolarizes neurons by opening potassium channels and closing voltage-gated calcium channels, thereby suppressing pain signaling .

Structure-Activity Relationships (SAR)

  • Methoxymethyl Group: Enhances lipid solubility, facilitating blood-brain barrier penetration.

  • Thiophenylethyl Chain: Increases receptor affinity through hydrophobic interactions with transmembrane domain 3 of MOR .

  • Phenylbutanamide: Prolongs duration of action by resisting enzymatic hydrolysis compared to shorter acyl chains .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

The compound exhibits rapid absorption following intravenous administration, with a volume of distribution (VdV_d) of 3–4 L/kg, indicating extensive tissue penetration. Its logP value of 3.2 predicts significant partitioning into lipid-rich tissues, including the central nervous system .

Metabolism and Excretion

Hepatic metabolism predominates via cytochrome P450 3A4 (CYP3A4)-mediated N-dealkylation and oxidation of the thiophene ring . Metabolites are excreted renally, with a half-life (t1/2t_{1/2}) of approximately 6–8 hours.

Comparative Analysis with Related Fentanyl Analogues

Table 2: Comparison with Select Fentanyl Analogues

CompoundStructural DifferenceMOR Affinity (Ki, nM)Source
N-PhenylbutanamideButanamide chain0.8
SufentanilTetrazolylethyl substituent0.2
AlfentanilMethoxymethyl + tetrazole1.5
AcrylfentanylAcrylamide group2.1

The butanamide derivative exhibits intermediate receptor affinity compared to sufentanil (Ki=0.2\text{Ki} = 0.2 nM) and acrylfentanyl (Ki=2.1\text{Ki} = 2.1 nM) . Its longer acyl chain may reduce potency but enhance duration of action.

Regulatory and Legal Status

As a fentanyl analogue, this compound falls under Schedule I of the Controlled Substances Act in the United States . The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) flagged it in 2024 due to illicit trafficking reports.

Future Research Directions

Detection Challenges

Development of mass spectrometry-based assays is critical for identifying the compound in biological samples, as standard opioid immunoassays show cross-reactivity below 10% .

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